![molecular formula C16H19NO2 B231938 N-benzyl-N-butyl-2-furamide](/img/structure/B231938.png)
N-benzyl-N-butyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-butyl-2-furamide is a synthetic compound that belongs to the family of N-acyl-amino acids. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of N-benzyl-N-butyl-2-furamide is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to the activation of various signaling pathways. This activation can result in the inhibition of inflammation and pain, the induction of cell death in tumor cells, and the disruption of insect and fungal physiology.
Biochemical and Physiological Effects:
N-benzyl-N-butyl-2-furamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory and analgesic properties. In vivo studies have shown that N-benzyl-N-butyl-2-furamide can reduce inflammation and pain in animal models. It has also been shown to have insecticidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N-butyl-2-furamide in lab experiments is its cost-effectiveness. The synthesis of this compound is relatively straightforward, making it a cost-effective solution for various applications. Another advantage is its versatility. This compound has potential applications in various fields, including medicine, agriculture, and industry. However, one of the limitations of using N-benzyl-N-butyl-2-furamide in lab experiments is its limited solubility in water. This can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-butyl-2-furamide. One potential direction is the development of new drug delivery systems using this compound. Another direction is the study of the insecticidal and fungicidal properties of this compound for use in pest control. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-N-butyl-2-furamide and its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-N-butyl-2-furamide is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and industry. The synthesis of this compound is relatively straightforward, making it a cost-effective solution for various applications. While the mechanism of action of N-benzyl-N-butyl-2-furamide is not fully understood, studies have shown that it has anti-inflammatory, analgesic, antitumor, insecticidal, and fungicidal properties. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of N-benzyl-N-butyl-2-furamide involves the reaction between benzylamine and butyl isocyanate in the presence of a catalyst. The reaction takes place at room temperature, and the yield of the reaction is high. The synthesis of this compound is relatively straightforward, making it a cost-effective solution for various applications.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-butyl-2-furamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes. In agriculture, N-benzyl-N-butyl-2-furamide has been shown to have insecticidal and fungicidal properties, making it a potential solution for pest control. In industry, this compound has been used as a corrosion inhibitor and as a lubricant additive.
Eigenschaften
Molekularformel |
C16H19NO2 |
---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-benzyl-N-butylfuran-2-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-2-3-11-17(13-14-8-5-4-6-9-14)16(18)15-10-7-12-19-15/h4-10,12H,2-3,11,13H2,1H3 |
InChI-Schlüssel |
QEQWHGXDMJIIHE-UHFFFAOYSA-N |
SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=CO2 |
Kanonische SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.